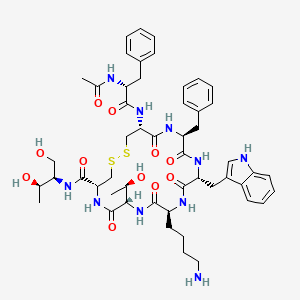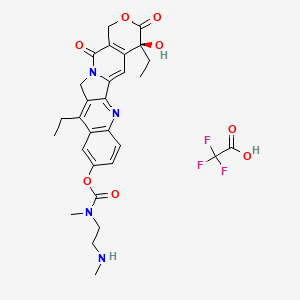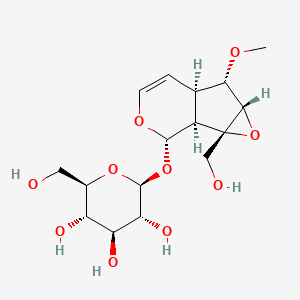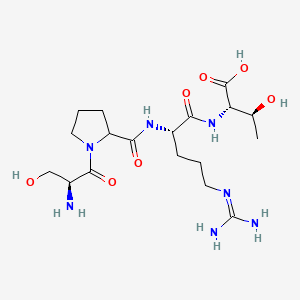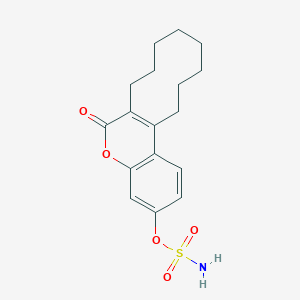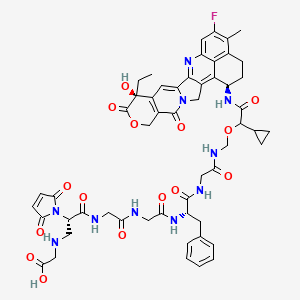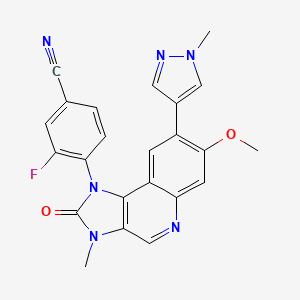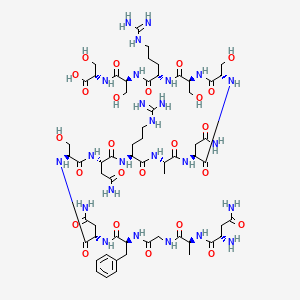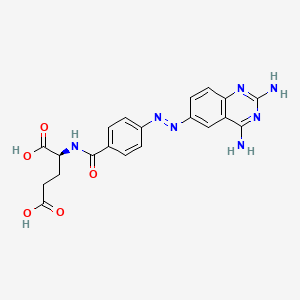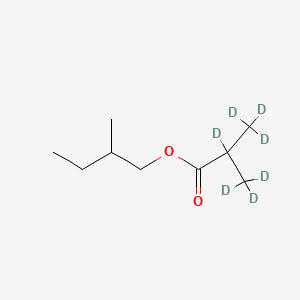
Peonidin-3-O-rutinoside chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in plants such as purple sweet potatoes and berries. This compound is of significant interest due to its potential health benefits and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peonidin-3-O-rutinoside chloride can be synthesized through the extraction of anthocyanins from natural sources such as purple sweet potatoes. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes crushing the plant material, extracting the anthocyanins using solvents, and purifying the compound through techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Peonidin-3-O-rutinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the pH of the environment, as anthocyanins are known to change color with pH variations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield colorless leucoanthocyanins .
Wissenschaftliche Forschungsanwendungen
Peonidin-3-O-rutinoside chloride has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant properties and potential to modulate cellular pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and cardioprotective effects.
Industry: Utilized as a natural food colorant and in cosmetic formulations for its vibrant color and potential skin benefits
Wirkmechanismus
The mechanism of action of peonidin-3-O-rutinoside chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as the MAPK and PI3K/Akt pathways
Vergleich Mit ähnlichen Verbindungen
Peonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
- Cyanidin-3-O-rutinoside
- Delphinidin-3-O-rutinoside
- Petunidin-3-O-rutinoside
- Malvidin-3-O-rutinoside
These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular structures and glycosylation patterns, which can influence their bioavailability and biological activities .
Eigenschaften
Molekularformel |
C28H33ClO15 |
|---|---|
Molekulargewicht |
645.0 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+;/m0./s1 |
InChI-Schlüssel |
KDFHRPXMWKFYPK-DCFICEFQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




